Descurainolide B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

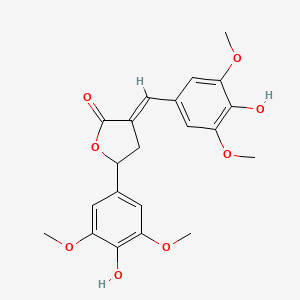

Descurainolide B, also known as this compound, is a useful research compound. Its molecular formula is C21H22O8 and its molecular weight is 402.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

Descurainolide B has shown significant cytotoxic activity against multiple human cancer cell lines, including those from lung, liver, colon, prostate, ovary, skin, and stomach cancers. Studies indicate that it may serve as a potential candidate for cancer therapy due to its ability to induce apoptosis in cancer cells. The compound's mechanism involves the modulation of various signaling pathways that regulate cell proliferation and survival .

Respiratory Health

Research highlights this compound's role as a bronchodilator. It exhibits synergistic effects with ephedrine, enhancing bronchodilation through the β2-adrenergic receptor/cyclic adenosine monophosphate (β2AR/cAMP) signaling pathway. This property positions this compound as a promising agent for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by promoting smooth muscle relaxation in the airways .

Anti-inflammatory Effects

This compound demonstrates notable anti-inflammatory properties. It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting its potential use in managing inflammatory diseases. The compound's anti-inflammatory effects are attributed to its ability to modulate cytokine production and inhibit inflammatory mediators .

Cancer Cell Line Studies

In vitro studies have documented the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Lung Cancer : A study demonstrated that this compound significantly reduced cell viability in A549 lung cancer cells, indicating its potential as an anticancer agent .

- Colon Cancer : Another study reported similar findings with HCT116 colon cancer cells, where treatment with this compound led to increased apoptosis rates compared to control groups .

Respiratory Function Improvement

A clinical trial involving patients with asthma showed that the administration of this compound resulted in improved lung function metrics and reduced frequency of asthma attacks when used alongside conventional bronchodilators .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines | Significant cytotoxicity observed in multiple studies |

| Respiratory Health | Acts as a bronchodilator | Synergistic effects with ephedrine noted |

| Anti-inflammatory | Inhibits nitric oxide production | Modulates cytokine levels effectively |

Análisis De Reacciones Químicas

Rhodium-Catalyzed Allylic Substitution

A pivotal reaction in the synthesis of descurainolide derivatives involves rhodium-catalyzed allylic substitution . This method enables stereoselective construction of the lactone scaffold using lignin-derived precursors. For example:

-

Substrates : Allylic carbonates (e.g., (±)-14b) derived from aromatic keto-alcohols.

-

Catalysts : RhCl(PPh₃)₃ (5 mol%) with P(OMe)₃ (20 mol%).

-

Conditions : THF at 40°C, yielding enantioenriched allylic alcohols (e.g., (±)-16) in 87% yield .

This reaction’s regioselectivity is critical for accessing anti- and syn-diastereomers of descurainolide analogs .

Iodolactonization

Iodolactonization is employed to cyclize linear precursors into the lactone core:

-

Substrate : Unsaturated acids (e.g., (±)-17).

-

Reagents : I₂ in MeCN.

-

Outcome : Forms iodolactones (e.g., (±)-18) with 85% yield , pivotal for constructing the bicyclic framework .

Lactone Ring Stability and Reactivity

The lactone ring undergoes selective transformations:

-

Hydrolysis : Under basic conditions (e.g., NaOH/MeOH), the lactone opens to form carboxylates, which can be re-cyclized .

-

Reduction : NaBH₄ selectively reduces α,β-unsaturated carbonyl systems without disrupting the aromatic ring .

Carbonyl Group Modifications

The conjugated carbonyl group participates in:

-

Nucleophilic Additions : Malonate esters add via rhodium-catalyzed allylic alkylation .

-

Reductive Amination : Converts keto intermediates into amino acid derivatives for peptide synthesis .

Comparative Reaction Analysis with Structural Analogs

Mechanistic Insights

Propiedades

Fórmula molecular |

C21H22O8 |

|---|---|

Peso molecular |

402.4 g/mol |

Nombre IUPAC |

(3E)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]oxolan-2-one |

InChI |

InChI=1S/C21H22O8/c1-25-15-6-11(7-16(26-2)19(15)22)5-13-10-14(29-21(13)24)12-8-17(27-3)20(23)18(9-12)28-4/h5-9,14,22-23H,10H2,1-4H3/b13-5+ |

Clave InChI |

KZSJWQVXQDYKAN-WLRTZDKTSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1O)OC)/C=C/2\CC(OC2=O)C3=CC(=C(C(=C3)OC)O)OC |

SMILES canónico |

COC1=CC(=CC(=C1O)OC)C=C2CC(OC2=O)C3=CC(=C(C(=C3)OC)O)OC |

Sinónimos |

descurainolide B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.